molecular formula C5H6BrN3O B134139 5-Bromo-3-methoxypyrazin-2-amine CAS No. 5900-13-0

5-Bromo-3-methoxypyrazin-2-amine

Cat. No. B134139
Key on ui cas rn: 5900-13-0
M. Wt: 204.02 g/mol
InChI Key: QDFJJHGAODFQMN-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

A 30% w/w solution of NaOMe in MeOH (8.4 mL, 44.8 mmol) was added to a stirring suspension of 3,5-dibromo-2-aminopyrazine (10 g, 39.5 mmol) in dry MeOH (40 mL). The reaction mixture was heated to reflux and maintained for 3 h. The reaction was allowed to cool to rt and concentrate to 1/3 volume. The reaction was then partitioned between DCM and saturated aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with saturated aqueous NaHCO3 solution (3×). The combined aqueous portions were back extracted with DCM (3×). The combined organic portions were washed with brine, dried (Na2SO4), and concentrated to provide 8.1 g of 5-bromo-3-methoxypyrazin-2-amine: 1H NMR (300 MHz, CDCl3): 7.64 (s, 1H), 4.79 (br s, 2H), 4.01 (s, 3H).
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[C:5]1[C:6]([NH2:12])=[N:7][CH:8]=[C:9]([Br:11])[N:10]=1>CO>[Br:11][C:9]1[N:10]=[C:5]([O:2][CH3:1])[C:6]([NH2:12])=[N:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
8.4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to 1/3 volume
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned between DCM and saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous NaHCO3 solution (3×)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous portions were back extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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